6-Bromo-3-fluoro-2-iodobenzaldehyde
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Overview
Description
6-Bromo-3-fluoro-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H3BrFIO . It has a molecular weight of 328.91 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Bromo-3-fluoro-2-iodobenzaldehyde is 1S/C7H3BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H . This code provides a specific representation of the molecule’s structure, indicating the presence of bromine (Br), fluorine (F), and iodine (I) atoms in the benzaldehyde ring .Physical And Chemical Properties Analysis
6-Bromo-3-fluoro-2-iodobenzaldehyde is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactivity
6-Bromo-3-fluoro-2-iodobenzaldehyde serves as a versatile intermediate in the synthesis of complex organic compounds due to its reactive halogen substituents. These substituents can undergo various chemical reactions, enabling the construction of diverse molecular architectures. For instance, it is used in the Friedländer synthesis to incorporate bromoquinoline into novel chelating ligands, highlighting its utility in forming bidentate and tridentate ligands which are crucial in the development of coordination compounds and potential catalytic systems (Yi Hu, Gang Zhang, & R. Thummel, 2003). Additionally, 6-Bromo-3-fluoro-2-iodobenzaldehyde's derivatives are involved in palladium-catalyzed synthesis, offering pathways to synthesize 1-aryl-1H-indazoles, which are significant in medicinal chemistry for their potential biological activities (C. Cho et al., 2004).
Material Science and Optical Properties
In material science, derivatives of 6-Bromo-3-fluoro-2-iodobenzaldehyde are explored for their optical properties. Research into bromine-substituted dimethoxybenzaldehydes, for example, has shown that bromine substitution can significantly enhance the non-linear optical properties of materials, making them potential candidates for applications in optical devices and materials science. Such studies underscore the compound's role in developing new materials with specific electronic and optical characteristics (Antônio S. N. Aguiar et al., 2022).
Environmental and Biological Studies
While the focus on 6-Bromo-3-fluoro-2-iodobenzaldehyde primarily revolves around its synthetic applications, derivatives and related compounds are also of interest in environmental and biological contexts. For example, bromophenols from marine red algae showing radical scavenging activity highlight the broader relevance of halogenated compounds in natural product chemistry and potential antioxidant properties (Ke-kai Li et al., 2008). This suggests avenues for research into halogenated aldehydes' roles in marine ecosystems and their potential biomedical applications.
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Bromo-3-fluoro-2-iodobenzaldehyde is currently unavailable . These properties are crucial in determining the compound’s bioavailability and therapeutic potential.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Bromo-3-fluoro-2-iodobenzaldehyde . .
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements H301, H311, and H331 suggest that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-bromo-3-fluoro-2-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEJBIQCTBQPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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